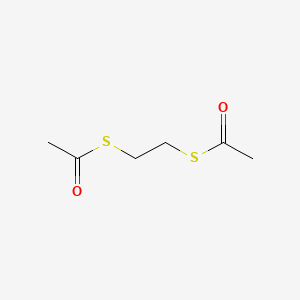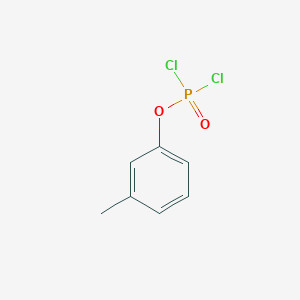![molecular formula C10H16Cl2 B14749981 Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- CAS No. 3212-36-0](/img/structure/B14749981.png)
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- is a bicyclic compound with a unique structure that includes two chlorine atoms and three methyl groups. This compound is part of the norbornane family, which is known for its rigid and stable structure. The presence of chlorine and methyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- typically involves the chlorination of 1,7,7-trimethylbicyclo[2.2.1]heptane. This can be achieved through a free radical chlorination process using chlorine gas under UV light. The reaction conditions usually include a solvent such as carbon tetrachloride and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the controlled addition of chlorine gas to a solution of 1,7,7-trimethylbicyclo[2.2.1]heptane, followed by purification steps such as distillation or recrystallization to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2,6-dihydroxy-1,7,7-trimethylbicyclo[2.2.1]heptane.
Oxidation: Formation of 2,6-diketone-1,7,7-trimethylbicyclo[2.2.1]heptane.
Reduction: Formation of 1,7,7-trimethylbicyclo[2.2.1]heptane.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Investigated for its potential use in drug development, especially as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials due to its stable and rigid structure.
Mécanisme D'action
The mechanism of action of Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the methyl groups provide steric hindrance, affecting the compound’s reactivity. The rigid structure of the bicyclic system also influences its binding to enzymes and receptors, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane, 2-chloro-1,7,7-trimethyl-: Similar structure but with only one chlorine atom.
Bicyclo[2.2.1]heptane, 2,5-dichloro-1,7,7-trimethyl-: Similar structure with chlorine atoms at different positions.
Bicyclo[2.2.1]heptane, 2-methoxy-1,7,7-trimethyl-: Contains a methoxy group instead of chlorine.
Uniqueness
Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl- is unique due to the specific positioning of the chlorine atoms, which affects its chemical reactivity and potential applications. The combination of chlorine and methyl groups in a rigid bicyclic structure provides distinct properties that are valuable in various fields of research and industry.
Propriétés
Numéro CAS |
3212-36-0 |
|---|---|
Formule moléculaire |
C10H16Cl2 |
Poids moléculaire |
207.14 g/mol |
Nom IUPAC |
2,6-dichloro-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16Cl2/c1-9(2)6-4-7(11)10(9,3)8(12)5-6/h6-8H,4-5H2,1-3H3 |
Clé InChI |
SVGJGHKKBJEVMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC(C1(C(C2)Cl)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



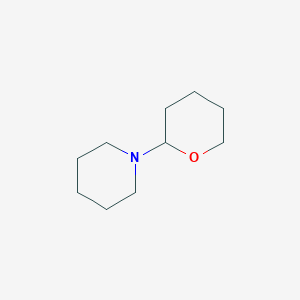


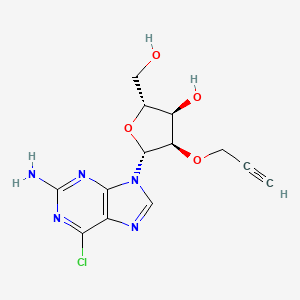

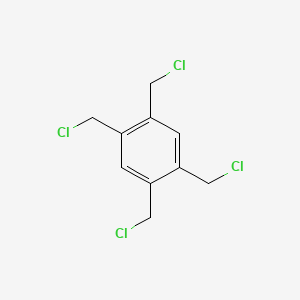
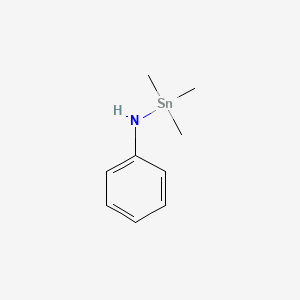
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
](/img/structure/B14749957.png)


